2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide is a complex heterocyclic compound that belongs to the indoloquinoxaline family.
Preparation Methods
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . The resulting intermediate undergoes further reactions, including cyclization and functionalization, to yield the final product. Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to intercalate into DNA and disrupt replication processes.
Biological Studies: The compound is used in studies related to DNA stabilization and protein interactions, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in optoelectronic devices, including light-emitting diodes and sensors, due to its unique electronic properties.
Mechanism of Action
The primary mechanism of action of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activity . The compound’s interaction with DNA is influenced by its planar structure, which allows it to insert between DNA base pairs, stabilizing the DNA helix and inhibiting essential cellular processes .
Comparison with Similar Compounds
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide is compared with other indoloquinoxaline derivatives such as:
Properties
CAS No. |
109321-99-5 |
---|---|
Molecular Formula |
C23H16ClN5O |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C23H16ClN5O/c24-16-10-11-18-19(12-16)26-22-17-8-4-5-9-20(17)29(23(22)27-18)14-21(30)28-25-13-15-6-2-1-3-7-15/h1-13H,14H2,(H,28,30)/b25-13+ |
InChI Key |
QOEDTFUEJAQUIR-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.